molecular formula C14H17ClN2O2 B4015281 N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide

N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4015281
M. Wt: 280.75 g/mol
InChI Key: KJGADBUKGJTHEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide involves complex chemical reactions, including the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes or through multicomponent reactions involving isonitriles, aldimines, Meldrum's acid, and water. These methods yield various derivatives with pyrrolidine and pyridine structures, underlining the compound's intricate synthetic pathways (Gallagher et al., 2022; Adib et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide showcases distinct conformations and crystalline structures, with analyses revealing preferred hydrogen bonding modes and intermolecular interactions. These structural insights are crucial for understanding the compound's behavior and potential applications (Shi et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide derivatives include interactions with isocyanates, yielding adducts and demonstrating the compound's reactive nature. These reactions contribute to a deeper understanding of its chemical properties and potential reactivity patterns (Tsuge et al., 1973).

Physical Properties Analysis

The physical properties, such as melting temperatures and molecular symmetry, of chlorophenyl pyridinecarboxamides derivatives, provide insight into the compound's stability and behavior under different conditions. These properties are influenced by lattice energy, molecular symmetry, and hydrogen bonding modes, highlighting the compound's physicochemical characteristics (Gallagher et al., 2022).

Chemical Properties Analysis

The chemical properties of N-(4-chlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide derivatives, such as their reactivity with isocyanates and behavior in multicomponent reactions, underscore the compound's versatility and potential for various chemical transformations. Understanding these properties is essential for exploring its utility in chemical synthesis and applications (Tsuge et al., 1973; Adib et al., 2011).

properties

IUPAC Name

N-(4-chlorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-9(2)17-8-10(7-13(17)18)14(19)16-12-5-3-11(15)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGADBUKGJTHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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